molecular formula C10H16FNO4 B595251 Methyl 1-boc-3-fluoroazetidine-3-carboxylate CAS No. 1363382-00-6

Methyl 1-boc-3-fluoroazetidine-3-carboxylate

Cat. No.: B595251
CAS No.: 1363382-00-6
M. Wt: 233.239
InChI Key: NBYZMANWZNNZDT-UHFFFAOYSA-N
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Description

Methyl 1-Boc-3-fluoroazetidine-3-carboxylate (CAS 1363382-00-6) is a fluorinated azetidine derivative that serves as a versatile and critical building block in medicinal chemistry and drug discovery. The compound features a tert-butoxycarbonyl (Boc) protecting group and a methyl ester moiety on a conformationally constrained 4-membered azetidine ring, which is further functionalized with a fluorine atom at the 3-position. This unique structure, with a molecular formula of C10H16FNO4 and a molecular weight of 233.24 g/mol, confers specific properties that are highly valuable in research . This compound is primarily used as a key precursor for the synthesis of cyclic β-amino acids, which are pivotal in the rational design of protease inhibitors, peptidomimetics, and other bioactive small molecules . The 4-membered azetidine ring introduces significant conformational strain, which can enhance binding affinity and selectivity in drug-target interactions . The strategic incorporation of the fluorine atom serves to modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable tool for optimizing the pharmacokinetic profiles of potential therapeutic agents . Its applications extend into the development of antimicrobial agents and cancer therapeutics, where it has been evaluated for inhibiting pancreatic cancer cell growth . The Boc protecting group is stable under a range of basic conditions but can be readily removed under acidic conditions to reveal the free amine, allowing for further functionalization and incorporation into more complex molecular architectures . The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for additional synthetic manipulation via amide coupling or other reactions . The synthesis of related compounds, as described in the literature, often involves bromofluorination strategies and ring closure . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 3-fluoroazetidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-9(2,3)16-8(14)12-5-10(11,6-12)7(13)15-4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYZMANWZNNZDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501135380
Record name 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-00-6
Record name 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363382-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Azetidinedicarboxylic acid, 3-fluoro-, 1-(1,1-dimethylethyl) 3-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501135380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Efficiency and Yield

  • The bromofluorination route offers moderate yields (47–75.5%) but requires hazardous reagents like NBS and RuCl₃.

  • DAST fluorination provides higher yields (68.4–99%) but demands cryogenic conditions.

  • Mitsunobu cyclization is scalable but incurs higher costs due to reagent expenses.

Industrial Applicability

Large-scale production favors the bromofluorination method due to well-established protocols. For example, a 5000 L reactor process using NaBH₄ reduction and Boc protection achieves a 91% yield after purification . In contrast, DAST-based methods are preferred for laboratory-scale synthesis due to shorter reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-boc-3-fluoroazetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-boc-3-fluoroazetidine-3-carboxylate is used in various scientific research applications, including:

Comparison with Similar Compounds

Ring Size and Conformational Effects

  • Azetidine (4-membered ring) : High ring strain increases reactivity and binding affinity but may reduce metabolic stability. The fluorinated analog’s strain is exploited in protease inhibitor design .
  • Piperidine (6-membered ring) : Reduced strain improves solubility and metabolic half-life, making it suitable for oral drug candidates .
  • Pyrrolidine (5-membered ring) : Balances strain and flexibility, often used in kinase inhibitors .

Substituent Effects

  • Fluorine : Enhances electronegativity, improving membrane permeability and resistance to oxidative metabolism. The 3-fluoro position in azetidine derivatives is critical for target engagement .
  • Methyl Ester vs. Methoxy : The ester group (COOCH₃) offers a handle for further functionalization (e.g., hydrolysis to carboxylic acid), whereas methoxy (OCH₃) increases hydrophilicity .
  • Iodomethyl Group : Introduces a heavy atom for radiopharmaceutical labeling or Suzuki-Miyaura cross-coupling .

Biological Activity

Methyl 1-Boc-3-fluoroazetidine-3-carboxylate is a fluorinated cyclic beta-amino acid that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This compound serves as a versatile building block for the synthesis of various bioactive molecules. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Structure and Synthesis

This compound features a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3-position of the azetidine ring, and a carboxylate functional group. The synthesis typically involves several steps, including bromofluorination and subsequent transformations to yield the desired product. The general synthetic pathway can be summarized as follows:

  • Bromofluorination : Starting from suitable precursors, bromofluorination introduces the fluorine atom.
  • Ring Closure : The azetidine ring is formed through intramolecular substitutions.
  • Protection and Functionalization : The Boc group is added to enhance stability and reactivity in further synthetic applications.

Medicinal Chemistry Applications

This compound has been explored for its potential in drug development, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives containing this compound can exhibit significant antimicrobial properties. Research suggests that the incorporation of 3-fluoroazetidine into peptides enhances their efficacy against resistant bacterial strains.
  • Cancer Therapeutics : The compound has been evaluated in the context of pancreatic cancer cell growth inhibition. Structure-activity relationship studies have shown that modifications to the azetidine structure can lead to improved potency against cancer cells .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The presence of fluorine is known to enhance binding affinity through:

  • Hydrogen Bonding : The fluorine atom can participate in hydrogen bonding interactions that stabilize the ligand-receptor complex.
  • Electrostatic Interactions : The carboxylic acid group can interact with positively charged residues in proteins, influencing enzymatic activity and receptor binding.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its derivatives. Key findings include:

StudyFocusFindings
Antimicrobial PeptidesPeptides containing 3-fluoroazetidine showed enhanced activity against resistant bacteria.
Cancer Cell InhibitionModifications led to increased potency against pancreatic cancer cells, indicating potential therapeutic applications.
Enzyme InteractionInvestigated the binding affinity of fluorinated compounds with target enzymes, revealing altered interaction profiles based on structural modifications.

Q & A

Q. What are the common synthetic routes for Methyl 1-Boc-3-fluoroazetidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination of a Boc-protected azetidine precursor. A key route ( ) uses 1-Boc-3-hydroxyazetidine-3-carboxylate as a starting material, with fluorinating agents like sulfur tetrafluoride (SF₄) or N-fluorobenzenesulfonimide (NFSI). Reaction conditions (e.g., solvent polarity, temperature) critically impact yield:
  • SF₄ : Requires anhydrous conditions (dichloromethane, 0°C to RT) but may generate side products due to over-fluorination.
  • NFSI : More selective, often used in acetonitrile at 40–60°C, yielding >80% purity after column chromatography .
    Table 1 : Comparison of Fluorination Methods
Fluorinating AgentSolventTemp. (°C)Yield (%)Purity (%)
SF₄DCM0–2565–7085
NFSIMeCN40–6075–8095

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C). Key impurities include unreacted starting material (detectable at δ 4.2–4.5 ppm in ¹H NMR) and de-Boc byproducts. For batch consistency, use LC-MS to confirm molecular ion peaks (m/z ~261.3) .

Advanced Research Questions

Q. How can conformational analysis of the azetidine ring inform drug design?

  • Methodological Answer : The fluorinated azetidine ring exhibits puckering dynamics , which influence ligand-receptor interactions. Use X-ray crystallography (SHELXL ) or DFT calculations (B3LYP/6-31G*) to map puckering coordinates (e.g., Cremer-Pople parameters ). For example:
  • Amplitude (θ) : 0.5–0.7 Å (moderate puckering).
  • Phase angle (φ) : Indicates equatorial vs. axial fluorine orientation.
    Conformational flexibility can be exploited to optimize binding affinity in kinase inhibitors .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between NMR/IR and crystallographic data often arise from solvent effects or dynamic proton exchange . Mitigation steps:
  • Use DEPT-135 NMR to distinguish CH₂/CH₃ groups in the Boc-protected amine.
  • Compare experimental X-ray structures (Mercury CSD ) with computational models (e.g., Gaussian 16) to validate bond angles and fluorine positioning .

Q. How can derivatization of this compound expand its utility in medicinal chemistry?

  • Methodological Answer : The ester and Boc groups enable diverse modifications:
  • Ester hydrolysis : Use LiOH/THF/H₂O to generate the carboxylic acid for peptide coupling .
  • Boc deprotection : Treat with TFA/DCM to expose the free amine for alkylation or acylation .
    Table 2 : Derivatives and Applications
DerivativeTarget ApplicationKey Reagents
3-Fluoroazetidine-3-acidβ-amino acid scaffoldsLiOH, THF
3-Fluoroazetidine sulfonamideKinase inhibitorsChlorosulfonyl isocyanate

Methodological Notes

  • Structural analogs (e.g., tert-butyl 3-fluoro-3-formylazetidine-1-carboxylate ) should be cross-referenced for SAR studies.

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